Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6.
6-Hydroxyquinoline
CAS No.: 580-16-5
Cat. No.: VC20834380
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 580-16-5 |
|---|---|
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | quinolin-6-ol |
| Standard InChI | InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H |
| Standard InChI Key | OVYWMEWYEJLIER-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)N=C1 |
| Boiling Point | 360.0 °C |
| Melting Point | 195.0 °C |
Introduction
Chemical Structure and Basic Properties
6-Hydroxyquinoline (C₉H₇NO) is characterized by its bicyclic aromatic structure consisting of a benzene ring fused with a pyridine ring, with a hydroxyl group specifically positioned at carbon-6 of the quinoline core. This structural arrangement combines the electron-rich quinoline core with a polar hydroxyl group, enabling diverse chemical reactivity and biological interactions. The compound is registered under CAS number 580-16-5 and has a molecular weight of 145.16 g/mol .
Physical Properties
6-Hydroxyquinoline exhibits distinct physical characteristics that influence its handling, storage, and applications in various fields. The compound typically appears as a beige to gray or brown powder, though some sources describe it as off-white to pale beige . Its melting point ranges from 188-190°C, while its predicted boiling point is approximately 449.4±45.0°C . The compound has a density of approximately 1.1555 g/cm³ (rough estimate) or 1.337±0.06 g/cm³ according to predicted values .
The following table summarizes the key physical properties of 6-Hydroxyquinoline:
Chemical Properties
The acid-base properties of 6-Hydroxyquinoline are significant for understanding its behavior in various environments. The compound exhibits two pKa values: 5.15 and 8.90 at 20°C, indicating its amphoteric nature with both acidic (phenolic hydroxyl) and basic (quinoline nitrogen) functionalities . These properties make it capable of participating in various acid-base reactions and contributing to its potential as a chelating agent, albeit less effectively than its isomer, 8-hydroxyquinoline.
The presence of the hydroxyl group at position 6 confers specific reactivity patterns different from other hydroxyquinoline isomers. Research on the relative thermodynamic stability of hydroxyquinoline isomers indicates that while 2-hydroxyquinoline is the most stable isomer, followed by 8-hydroxyquinoline, the 6-position substitution creates unique electronic and structural properties that enable distinct chemical behaviors .
Synthesis and Preparation Methods
The synthesis of 6-Hydroxyquinoline can be accomplished through several methodologies, though specific details about its preparation are less documented compared to some of its isomers or derivatives like 6-hydroxy-2(1H)-quinolinone.
Traditional Synthetic Routes
Traditional routes to 6-Hydroxyquinoline often involve modifications of quinoline or appropriately substituted anilines. Common approaches include:
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Direct hydroxylation of quinoline at the 6-position under controlled conditions.
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Cyclization reactions starting from appropriately substituted aniline derivatives.
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Modifications of other hydroxyquinolines through position-selective reactions.
These methods typically require careful control of reaction conditions to ensure regioselectivity for the 6-position over other potential hydroxylation sites on the quinoline ring .
One of the most significant aspects of 6-Hydroxyquinoline is its photochemical behavior, particularly its excited-state proton transfer (ESPT) reactions.
Excited-State Proton Transfer
6-Hydroxyquinoline serves as an ideal photoacid system for exploring excited-state proton transfer reactions. Research has demonstrated that when encapsulated in microporous catalytic faujasite zeolites such as Na+-exchanged zeolites X (NaX) and Y (NaY), 6-Hydroxyquinoline undergoes excited-state proton transfer and geminate recombination processes that can be observed through steady-state and picosecond time-resolved spectroscopy .
These ESPT reactions make 6-Hydroxyquinoline valuable for studying proton movement in confined environments and for developing potential applications in sensing and photonic devices. The compound's photoacidity increases dramatically when modified to form N-oxides, creating what researchers have termed "super photoacids" .
Hydrogen-Bonded Complexes
6-Hydroxyquinoline forms hydrogen-bonded networks with other molecules, such as acetic acid. In the bridged hydrogen-bonded complex of cis-6-Hydroxyquinoline and acetic acid, excited-state reactions proceed via proton transfer along the hydrogen bond. This phenomenon has been characterized using time-resolved fluorescence techniques, providing insights into proton translocation and electronic relaxation mechanisms .
These hydrogen-bonding capabilities contribute to the compound's potential applications in designing molecular wires and in understanding fundamental aspects of proton-coupled electron transfer processes.
Oligomerization and Material Applications
A particularly fascinating property of 6-Hydroxyquinoline is its ability to undergo oxidative oligomerization in alkaline conditions, leading to products with unique optical properties.
White Light-Emitting Oligomers
When subjected to oxidative oligomerization in alkaline medium, 6-Hydroxyquinoline forms oligo(6-hydroxyquinoline) (OHQ). This oligomeric product exhibits remarkable photoluminescent properties, notably emitting white light when irradiated at 339 nm . The structural analysis of OHQ indicates that it is mainly C2, C4, and C6-coupled via C-C/C-O-C linkages .
The optical band gap of OHQ has been determined to be 2.78 eV, placing it within the semiconductor range. This property, combined with its amorphous nature and solubility in common polar organic solvents, makes OHQ potentially valuable for applications in organic electronics and optoelectronic devices .
Material Characteristics
The solid-state conductivity studies performed on OHQ indicate that it functions in the semiconductor region, suggesting potential applications in electronic devices . Additionally, the white light emission capability of OHQ oligomers positions these materials as candidates for organic light-emitting diodes (OLEDs) and other display technologies where white light sources are required.
The solubility of OHQ in polar organic solvents also facilitates its processing into films and coatings, which is advantageous for manufacturing processes in the electronics industry. The amorphous nature of the material may contribute to uniform film formation, an important characteristic for many electronic applications .
Chemical Reactions and Derivatization
6-Hydroxyquinoline can participate in various chemical transformations, serving as a building block for more complex molecular structures.
Comparative Analysis with Other Hydroxyquinolines
Understanding 6-Hydroxyquinoline in the context of other hydroxyquinoline isomers provides valuable insights into structure-property relationships within this class of compounds.
Structural Isomers
Among the seven isomeric monohydroxyquinolines, each position of hydroxyl substitution confers distinct properties and reactivities. Computational studies using the CBS-QB3 method have determined the relative thermodynamic stabilities of various hydroxyquinoline isomers. These studies indicate that 2-hydroxyquinoline is the most stable isomer, followed by 8-hydroxyquinoline, with an isomerization enthalpy of 19.7 kJ/mol. The position of the hydroxyl group significantly influences the compound's chemical behavior, spectroscopic properties, and potential applications .
Research Applications and Future Directions
Current research involving 6-Hydroxyquinoline spans multiple disciplines, indicating its ongoing relevance and potential for future developments.
Photophysical Studies
6-Hydroxyquinoline continues to be a model compound for studying fundamental photophysical processes, particularly excited-state proton transfer. Its fluorescence characteristics have been studied in various environments, including Nafion films, where it exhibits specific emission bands corresponding to its protonated form . These studies contribute to our understanding of proton dynamics in confined environments and at interfaces.
The derivative 6-Hydroxyquinoline-N-oxide has emerged as a "super photoacid," with N-oxidation dramatically increasing its excited-state acidity. This modification creates compounds with rich but less complex proton-transfer behavior than the parent hydroxyquinoline, opening new avenues for photochemical applications .
Emerging Applications
The white light emission capability of 6-Hydroxyquinoline oligomers represents an exciting frontier for application in lighting technologies and displays. The advantage of obtaining white light from a single material, rather than combining multiple emitters, could simplify device architecture and manufacturing processes .
Additionally, the semiconductor properties of these oligomers suggest potential applications in organic electronics, including transistors, sensors, and solar cells. The ability to process these materials from solution makes them attractive for low-cost, large-area electronic applications .
6-Hydroxyquinoline represents a fascinating organic compound with unique structural, photochemical, and material properties. Its ability to participate in excited-state proton transfer reactions, form oligomers with white light emission capabilities, and serve as a building block in organic synthesis underscores its versatility and importance in both fundamental research and applied sciences.
While less studied than some of its isomers like 8-hydroxyquinoline, 6-Hydroxyquinoline offers distinct advantages in specific applications, particularly in photochemistry and materials science. The ongoing research into its properties and potential applications suggests that this compound will continue to contribute to advancements in fields ranging from optoelectronics to synthetic organic chemistry.
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